molecular formula C22H12F3N3 B2538307 8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-59-0

8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2538307
CAS No.: 932519-59-0
M. Wt: 375.354
InChI Key: JXMAOVLWDNDXGM-UHFFFAOYSA-N
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Description

8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H12F3N3 and its molecular weight is 375.354. The purity is usually 95%.
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Biological Activity

8-Fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of pyrazolo[4,3-c]quinolines, which have been studied for various pharmacological effects, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C19H14F3N3
  • Molecular Weight : 359.33 g/mol
  • CAS Number : 1207456-01-6

Anti-inflammatory Effects

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory activity. A study evaluated the ability of these compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results showed that certain derivatives effectively reduced NO production by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. For instance, one derivative demonstrated an IC50 value of 0.39 μM, indicating potent anti-inflammatory effects comparable to established controls .

CompoundIC50 (μM)Mechanism
This compoundTBDInhibition of iNOS and COX-2
2-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.39Inhibition of NO production

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been explored in various studies. These compounds have shown activity against different cancer cell lines, including leukemia and solid tumors. The presence of fluorinated groups in the structure is believed to enhance metabolic stability and bioactivity. For example, a related compound demonstrated selective cytotoxicity against hematological tumor cell lines with an IC50 value indicating effective growth inhibition while maintaining low toxicity in normal cells .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand the influence of structural modifications on biological activity. Key findings include:

  • Substitution Patterns : Para-substituted phenyl rings generally exhibit better inhibitory activity compared to ortho or meta substitutions.
  • Fluorination : The introduction of fluorine atoms enhances the compound's lipophilicity and biological activity.

Case Studies

  • Study on Anti-inflammatory Properties : A detailed investigation into various pyrazolo[4,3-c]quinoline derivatives revealed that structural modifications significantly impacted their ability to inhibit NO production in RAW cells. The study highlighted the importance of both electronic and steric factors in determining biological efficacy .
  • Anticancer Evaluation : Another study focused on the cytotoxic effects of selected pyrazolo[4,3-c]quinolines against leukemia cell lines under hypoxic conditions. Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis, making them potential candidates for further development as anticancer agents .

Properties

IUPAC Name

8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F3N3/c23-14-6-4-13(5-7-14)21-19-12-26-20-9-8-16(25)11-18(20)22(19)28(27-21)17-3-1-2-15(24)10-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMAOVLWDNDXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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